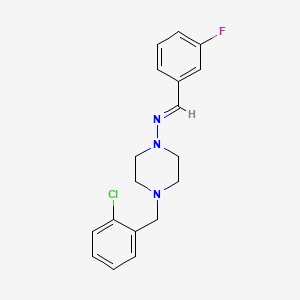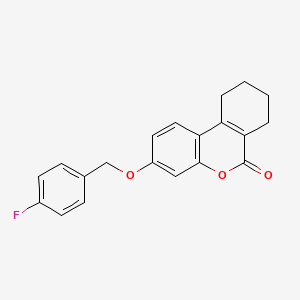![molecular formula C23H19ClN2O4S B11665453 N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3,4,5-trimethoxybenzamide](/img/structure/B11665453.png)
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3,4,5-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3,4,5-trimethoxybenzamide is a complex organic compound that features a benzothiazole moiety, a chlorophenyl group, and a trimethoxybenzamide structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3,4,5-trimethoxybenzamide typically involves multiple steps, including the formation of the benzothiazole ring and subsequent coupling with the chlorophenyl and trimethoxybenzamide groups. Common synthetic pathways include:
Knoevenagel Condensation: This reaction involves the condensation of aldehydes with active methylene compounds in the presence of a base to form benzothiazole derivatives.
Biginelli Reaction: A multi-component reaction that synthesizes benzothiazole derivatives by reacting aldehydes, urea, and β-keto esters.
Microwave Irradiation: This technique accelerates the reaction rates and yields of benzothiazole derivatives by using microwave energy.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the above synthetic routes, optimized for higher yields and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds within the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzothiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are typical reducing agents.
Substitution Reagents: Halogenating agents, alkylating agents, and acylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzothiazole derivatives .
Scientific Research Applications
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3,4,5-trimethoxybenzamide has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Industry: It is used in the development of new materials, dyes, and functional compounds.
Mechanism of Action
The mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N’-(1,3-benzothiazol-2-yl)-arylamides: These compounds share the benzothiazole core and exhibit similar biological activities.
2-arylbenzothiazoles: These derivatives are known for their diverse pharmacological properties and structural similarities.
Uniqueness
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3,4,5-trimethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its trimethoxybenzamide moiety, in particular, enhances its potential as a therapeutic agent .
Properties
Molecular Formula |
C23H19ClN2O4S |
|---|---|
Molecular Weight |
454.9 g/mol |
IUPAC Name |
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C23H19ClN2O4S/c1-28-18-11-14(12-19(29-2)21(18)30-3)22(27)25-17-10-13(8-9-15(17)24)23-26-16-6-4-5-7-20(16)31-23/h4-12H,1-3H3,(H,25,27) |
InChI Key |
DGRPICYWHHHKOO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4S3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2'-(benzene-1,3-diyldimethanediyl)bis[5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B11665388.png)
![(5E)-5-[2-(naphthalen-1-ylmethoxy)benzylidene]-2-thioxoimidazolidin-4-one](/img/structure/B11665392.png)
![1-(3,4-dichlorophenyl)-2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)ethanone](/img/structure/B11665399.png)
![9-Allyl-2-biphenyl-4-YL-9H-imidazo[1,2-A]benzimidazole](/img/structure/B11665408.png)
![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11665412.png)

![N'-[(E)-1-(4-hexylphenyl)ethylidene]-2,5-dimethyl-3-furohydrazide](/img/structure/B11665427.png)
![2-[(2E)-2-(2,6-dichloro-3-nitrobenzylidene)hydrazinyl]-1,3-benzothiazole](/img/structure/B11665430.png)

![Ethyl {[4-(3-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11665437.png)
![N-[(Z)-1-(2-chlorophenyl)ethylideneamino]-2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B11665439.png)
![(5E)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11665442.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide](/img/structure/B11665447.png)
